

(R)-2-Dodecanol spectroscopic data (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of (R)-2-Dodecanol

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-dodecanol, a chiral secondary alcohol. The information presented is essential for researchers, scientists, and professionals in drug development for the purpose of structural elucidation and characterization. The spectroscopic data for the (R)-enantiomer is presented, noting that standard NMR, IR, and MS techniques do not differentiate between enantiomers; the data is representative of 2-dodecanol in general.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-2-dodecanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (R)-2-Dodecanol (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.80	m	1H	H-2 (CH-OH)
~1.65	m	2H	H-3 (CH ₂)
~1.27	m	16H	H-4 to H-11 (-(CH ₂) ₈ -)
~1.19	d	3H	H-1 (CH ₃)
~0.89	t	3H	H-12 (CH ₃)

Data is compiled from various sources and represents typical values.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for (R)-2-Dodecanol

Chemical Shift (δ) ppm	Assignment
~68.2	C-2 (CH-OH)
~39.6	C-3
~31.9	C-10
~29.7	C-4 to C-9
~25.9	C-11
~23.5	C-1
~14.1	C-12

Data is compiled from various sources and represents typical values.[3]

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for (R)-2-Dodecanol



Wavenumber (cm⁻¹)	Intensity	Assignment
~3300-3500	Strong, Broad	O-H stretch (hydrogen- bonded)
~2920	Strong	C-H stretch (alkane)
~2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1110	Strong	C-O stretch

Data is compiled from various sources and represents typical values.[4][5][6][7][8][9]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (R)-2-Dodecanol

m/z	Relative Intensity	Assignment
186	Low	[M] ⁺ (Molecular Ion)
168	Low	[M-H ₂ O] ⁺
45	High	[CH₃CHOH]+ (alpha-cleavage)

Data is compiled from various sources and represents typical values.[10][11][12] The molecular ion peak for secondary alcohols is often of low intensity or absent.[10][13] The base peak is frequently the result of alpha-cleavage.[10] Another common fragmentation pathway for alcohols is the loss of water (dehydration).[10][12]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of approximately 5-10 mg of (R)-2-dodecanol is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.
 [2]
- ¹H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
 - A wider spectral width (e.g., 0-220 ppm) is used.
 - A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
 - Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

 Sample Preparation: For a liquid sample like (R)-2-dodecanol, the spectrum can be obtained neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).



Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[14]

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[14]
 - The sample is placed in the beam path.
 - The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
 - The final spectrum is presented as transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
 Chromatography (GC-MS) for a volatile liquid like 2-dodecanol. A dilute solution of the
 sample in a volatile solvent is injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for alcohols. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for (R)-2-dodecanol.



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